molecular formula C20H17F2NO4 B13544707 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-difluoropyrrolidine-2-carboxylic acid

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-difluoropyrrolidine-2-carboxylic acid

Cat. No.: B13544707
M. Wt: 373.3 g/mol
InChI Key: VHXZNQGGLTZVQI-UHFFFAOYSA-N
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Description

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-difluoropyrrolidine-2-carboxylic acid is a synthetic compound with a complex structure. It is often used in various scientific research fields due to its unique chemical properties. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-difluoropyrrolidine-2-carboxylic acid typically involves multiple steps One common method starts with the protection of the amino group of pyrrolidine using the Fmoc groupThe final step involves the carboxylation of the 2-position to form the carboxylic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-difluoropyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols .

Scientific Research Applications

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-difluoropyrrolidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-difluoropyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The difluoromethyl group can enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-difluoropyrrolidine-2-carboxylic acid is unique due to the presence of both the Fmoc protecting group and the difluoromethyl group. This combination provides enhanced stability and specific reactivity, making it valuable in various research applications .

Properties

Molecular Formula

C20H17F2NO4

Molecular Weight

373.3 g/mol

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-3,3-difluoropyrrolidine-2-carboxylic acid

InChI

InChI=1S/C20H17F2NO4/c21-20(22)9-10-23(17(20)18(24)25)19(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,24,25)

InChI Key

VHXZNQGGLTZVQI-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(C1(F)F)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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